

Commercial Suppliers of Imidaprilat-d3 for Research: A Technical Guide

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Compound of Interest

Compound Name: *Imidaprilat-d3*

Cat. No.: *B13442831*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of **Imidaprilat-d3**, a deuterated internal standard crucial for pharmacokinetic and bioanalytical studies of the angiotensin-converting enzyme (ACE) inhibitor, Imidapril. This document outlines key product specifications from various suppliers, detailed experimental protocols for its use, and a visualization of its mechanism of action within the Renin-Angiotensin System.

Commercial Availability and Product Specifications

Imidaprilat-d3 is available from several reputable suppliers of research chemicals and analytical standards. While specific purity and isotopic enrichment values are often detailed in the lot-specific Certificate of Analysis (CoA) provided upon purchase, the following table summarizes the generally available product information from prominent suppliers.

Supplier	Catalog Number	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Stated Purity/Grade	Isotopic Enrichment	Available Pack Sizes
LGC Standards	TRC-I275052	1356019-69-6	C ₁₈ H ₂₀ D ₃ N ₃ O ₆	380.41	Not specified on website; CoA required	Not specified on website; CoA required	1 mg, 10 mg[1]
Pharmaffiliates	PA STI 052730	1356019-69-6	C ₁₈ H ₂₀ D ₃ N ₃ O ₆	380.42	Not specified on website; CoA required[2]	Not specified on website; CoA required	Enquire for details[2]
VIVAN Life Sciences	VLCS-00780	1356017-30-5	C ₁₈ H ₂₀ D ₃ N ₃ O ₆	380.41	Not specified on website; CoA required	Not specified on website; CoA required	Enquire for details[3]
Santa Cruz Biotechnology	sc-211949	1356019-69-6	C ₁₈ H ₂₀ D ₃ N ₃ O ₆	380.41	Not specified on website; CoA required[4]	Not specified on website; CoA required	Enquire for details
MedchemExpress	HY-109592S	1356019-69-6	C ₁₈ H ₂₀ D ₃ N ₃ O ₆	380.41	Not specified on website;	Not specified on website;	1 mg, 5 mg

CoA
required

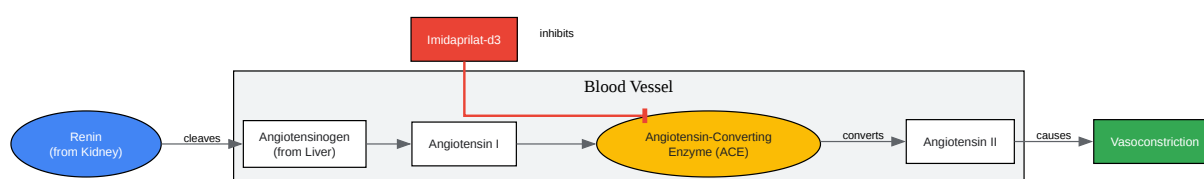
CoA
required

Note: Researchers are strongly advised to request a Certificate of Analysis from the supplier for lot-specific data on purity and isotopic enrichment prior to purchase and use in quantitative studies.

Mechanism of Action: Inhibition of Angiotensin-Converting Enzyme

Imidapril is a prodrug that is hydrolyzed in vivo to its active metabolite, Imidaprilat. Imidaprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE). ACE plays a critical role in the Renin-Angiotensin System (RAS), a hormonal cascade that regulates blood pressure and fluid balance. Specifically, ACE converts the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II. By inhibiting ACE, Imidaprilat prevents the formation of Angiotensin II, leading to vasodilation and a reduction in blood pressure.

The following diagram illustrates the core signaling pathway of the Renin-Angiotensin System and the point of inhibition by Imidaprilat.



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Mechanism of Imidaprilat in the Renin-Angiotensin System.

Experimental Protocols

Quantification of Imidapril and Imidaprilat in Plasma using LC-MS/MS with Imidaprilat-d3 as an Internal Standard

This protocol provides a general framework for the determination of Imidapril and its active metabolite, Imidaprilat, in a biological matrix such as plasma, using **Imidaprilat-d3** as an internal standard to ensure accuracy and precision.

a. Materials and Reagents:

- Imidapril analytical standard
- Imidaprilat analytical standard
- **Imidaprilat-d3** internal standard
- Human plasma (or other relevant biological matrix)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid, LC-MS grade
- Water, LC-MS grade
- Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
- Microcentrifuge tubes
- Vortex mixer
- Centrifuge
- Nitrogen evaporator

b. Preparation of Stock and Working Solutions:

- Prepare individual stock solutions of Imidapril, Imidaprilat, and **Imidaprilat-d3** (typically 1 mg/mL) in methanol.
- Prepare a series of working standard solutions of Imidapril and Imidaprilat by serial dilution of the stock solutions with a suitable solvent mixture (e.g., 50:50 ACN:water). These will be used to create the calibration curve.
- Prepare a working solution of the internal standard, **Imidaprilat-d3**, at a fixed concentration (e.g., 100 ng/mL) in the same solvent mixture.

c. Sample Preparation (Solid Phase Extraction):

- To 100 μ L of plasma sample (calibrator, quality control, or unknown), add 10 μ L of the **Imidaprilat-d3** internal standard working solution.
- Vortex briefly to mix.
- Add 200 μ L of 0.1% formic acid in water and vortex.
- Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Load the pre-treated plasma sample onto the SPE cartridge.
- Wash the cartridge with 1 mL of 5% methanol in water.
- Elute the analytes with 1 mL of methanol.
- Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
- Reconstitute the dried residue in 100 μ L of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.

d. LC-MS/MS Conditions (Illustrative):

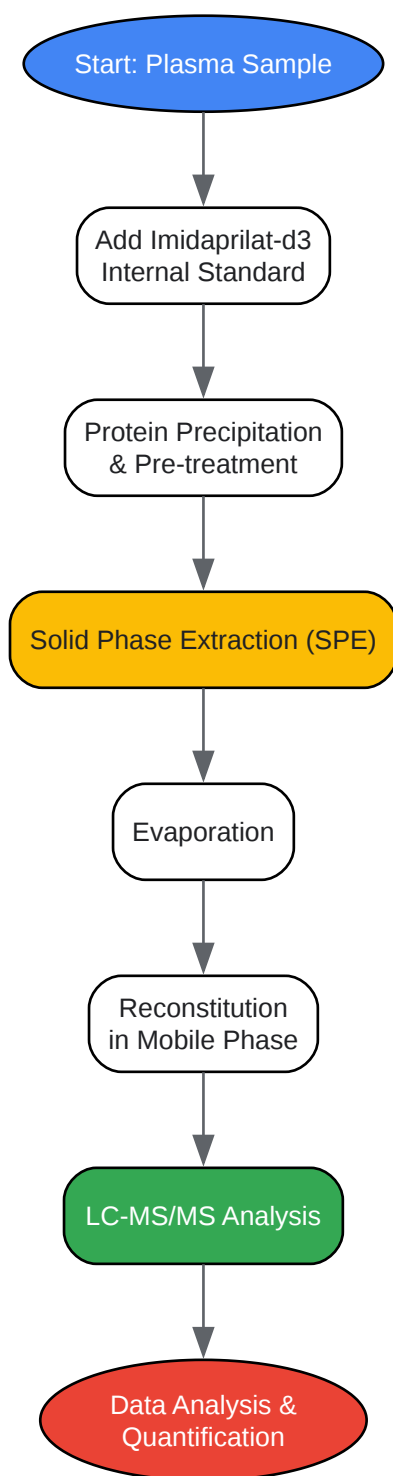
- Liquid Chromatography (LC):
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m)

- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: A suitable gradient to separate the analytes (e.g., start with 5% B, ramp to 95% B).
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μ L
- Mass Spectrometry (MS/MS):
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Detection Mode: Multiple Reaction Monitoring (MRM)
 - MRM Transitions (example):
 - Imidapril: Q1/Q3 transition (e.g., m/z 406.2 \rightarrow 234.2)
 - Imidaprilat: Q1/Q3 transition (e.g., m/z 378.2 \rightarrow 206.2)
 - **Imidaprilat-d3**: Q1/Q3 transition (e.g., m/z 381.2 \rightarrow 209.2)

e. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators.
- Determine the concentration of Imidapril and Imidaprilat in the unknown samples by interpolation from the calibration curve.

The following diagram outlines the experimental workflow for this LC-MS/MS protocol.



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LC-MS/MS sample preparation and analysis workflow.

In Vitro ACE Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of compounds like Imidaprilat on ACE in vitro.

a. Materials and Reagents:

- Angiotensin-Converting Enzyme (from rabbit lung or other suitable source)
- ACE substrate (e.g., N-Hippuryl-His-Leu, HHL)
- Buffer solution (e.g., 100 mM borate buffer with 300 mM NaCl, pH 8.3)
- Imidaprilat (or other test inhibitors)
- Stopping reagent (e.g., 1 M HCl)
- Ethyl acetate
- Spectrophotometer or HPLC with UV detector

b. Assay Procedure:

- Prepare a solution of ACE in the buffer.
- Prepare various concentrations of Imidaprilat in the buffer.
- In a microcentrifuge tube, add a pre-determined volume of the ACE solution.
- Add a volume of the Imidaprilat solution (or buffer for the control) and pre-incubate for a short period (e.g., 10 minutes) at 37°C.
- Initiate the enzymatic reaction by adding the HHL substrate solution.
- Incubate the reaction mixture at 37°C for a defined time (e.g., 30 minutes).
- Stop the reaction by adding the stopping reagent (e.g., 1 M HCl).
- The product of the reaction, hippuric acid, is extracted with ethyl acetate.
- The ethyl acetate layer is transferred to a new tube and evaporated to dryness.

- The residue is redissolved in a suitable solvent (e.g., water or mobile phase).
- The amount of hippuric acid formed is quantified by measuring the absorbance at a specific wavelength (e.g., 228 nm) using a spectrophotometer or by HPLC-UV.

c. Data Analysis:

- Calculate the percentage of ACE inhibition for each concentration of Imidaprilat compared to the control (no inhibitor).
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC_{50} value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

This in-depth guide provides researchers with the necessary information to source **Imidaprilat-d3** and effectively incorporate it into their experimental designs for accurate and reliable bioanalytical results.

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References

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